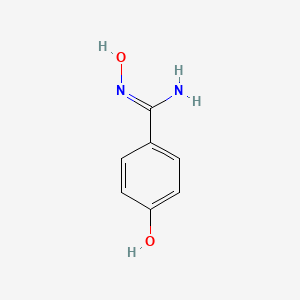

N',4-dihydroxybenzenecarboximidamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Physico-Chemical and Biological Analysis of N-4-Disubstituted Thiosemicarbazone Ligand and its Transition Metal Complexes

- Summary of Application: This research focuses on the preparation and characterization of Cr(III), Mn(II), Fe(II) and Ni(II) transition metal complexes of a novel (E)-1-(2-hydroxybenzylidene)-4,4diethylthiosemicarbazide .

- Methods of Application: The ligand was prepared by mixing together equimolar amounts of ethanolic solution of 2-hydroxybenzaldehyde and ethanolic solution of N-4-Diethyl-3-thiosemicarbazide. The resulting mixture was refluxed for 1.5 hours and allowed to cool at room temperature .

- Results or Outcomes: The ligand and its transition metal complexes were tested for antibacterial and antifungal activity against Staphylococcus aureus, Bacillus substilis, Aspergillus niger and Fusarium oxysporium. They showed considerable activity compared with the standard drug ciprofloxacin .

2. Design, Synthesis, and Biological Evaluation of Novel N4-Substituted Sulfonamides

- Summary of Application: This study designed, synthesized, and evaluated a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties for their antimicrobial activity and cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

- Results or Outcomes: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug. Some of these synthesized compounds also showed antibacterial and antifungal activities .

3. Photophysical Characterization and Fluorescence Cell Imaging

- Summary of Application: This work synthesized and photophysically characterized a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position .

- Results or Outcomes: Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

4. Photophysical Characterization and Fluorescence Cell Imaging

- Summary of Application: This work synthesized and photophysically characterized a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position .

- Results or Outcomes: Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

5. Molecular Conformations and Biological Activity of N-Hetaryl(aryl)alkyl

- Summary of Application: This study performed an analysis of previous studies on the search for synthetic analgesics among N-R-amides of bicyclic hetaryl-3-carboxylic acids .

- Methods of Application: The method consists in the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N, N′-carbonyldiimidazole in anhydrous N, N-dimethylformamide with the subsequent amidation of imidazolide formed with hetarylalkyl- or benzylamines in the same solvent .

- Results or Outcomes: All N-hetaryl (aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated statistically significant analgesic and anti-inflammatory properties .

6. Synthesis, Theoretical Investigations and Biological Evaluation

- Summary of Application: This work designed four Ibuprofen drug hybrids by modifying free amino groups of 4-aminoantipyrine, sulfamethoxazole, pyrazinamide, and isoniazid .

- Results or Outcomes: The synthesized compounds were evaluated for their druglikeness through SwissADME .

4. Photophysical Characterization and Fluorescence Cell Imaging

- Summary of Application: This work synthesized and photophysically characterized a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position .

- Results or Outcomes: Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

5. Molecular Conformations and Biological Activity of N-Hetaryl(aryl)alkyl

- Summary of Application: This study performed an analysis of previous studies on the search for synthetic analgesics among N-R-amides of bicyclic hetaryl-3-carboxylic acids .

- Methods of Application: The method consists in the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N, N′-carbonyldiimidazole in anhydrous N, N-dimethylformamide with the subsequent amidation of imidazolide formed with hetarylalkyl- or benzylamines in the same solvent .

- Results or Outcomes: All N-hetaryl (aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated statistically significant analgesic and anti-inflammatory properties .

6. Synthesis, Theoretical Investigations and Biological Evaluation

Propriétés

IUPAC Name |

N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWNSNMVKGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422344 | |

| Record name | 4,N-Dihydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',4-dihydroxybenzenecarboximidamide | |

CAS RN |

49787-00-0 | |

| Record name | N-hydroxy 4-hydroxybenzamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,N-Dihydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)